Cas no 2229399-05-5 (5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine)

5-3-Fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine is a fluorinated heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with an amine group at the 4-position and a 3-fluoro-5-(trifluoromethyl)phenyl moiety at the 5-position. The presence of fluorine and trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its structural motifs are often leveraged to improve metabolic stability, lipophilicity, and binding affinity in bioactive molecules. The compound’s well-defined reactivity allows for further functionalization, enabling its use in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other targeted therapeutics.
5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine structure
2229399-05-5 structure
商品名:5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine
CAS番号:2229399-05-5
MF:C10H6F4N2O
メガワット:246.161056041718
CID:6340200
PubChem ID:165714298

5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine 化学的及び物理的性質

名前と識別子

    • 5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine
    • EN300-1960094
    • 5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
    • 2229399-05-5
    • インチ: 1S/C10H6F4N2O/c11-7-2-5(9-8(15)4-16-17-9)1-6(3-7)10(12,13)14/h1-4H,15H2
    • InChIKey: FHJPPVWRMIWYHX-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(C(F)(F)F)=CC(=C1)C1=C(C=NO1)N

計算された属性

  • せいみつぶんしりょう: 246.04162547g/mol
  • どういたいしつりょう: 246.04162547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 52Ų

5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1960094-0.05g
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
2229399-05-5
0.05g
$1152.0 2023-09-17
Enamine
EN300-1960094-2.5g
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
2229399-05-5
2.5g
$2688.0 2023-09-17
Enamine
EN300-1960094-0.5g
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
2229399-05-5
0.5g
$1316.0 2023-09-17
Enamine
EN300-1960094-10.0g
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
2229399-05-5
10g
$5897.0 2023-05-31
Enamine
EN300-1960094-0.1g
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
2229399-05-5
0.1g
$1207.0 2023-09-17
Enamine
EN300-1960094-1.0g
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
2229399-05-5
1g
$1371.0 2023-05-31
Enamine
EN300-1960094-5g
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
2229399-05-5
5g
$3977.0 2023-09-17
Enamine
EN300-1960094-10g
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
2229399-05-5
10g
$5897.0 2023-09-17
Enamine
EN300-1960094-1g
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
2229399-05-5
1g
$1371.0 2023-09-17
Enamine
EN300-1960094-0.25g
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
2229399-05-5
0.25g
$1262.0 2023-09-17

5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine 関連文献

5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amineに関する追加情報

5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine: A Comprehensive Overview

The compound with CAS No. 2229399-05-5, known as 5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with an oxazole moiety, making it a promising candidate for various applications.

5-fluoro and trifluoromethyl substituents are key features of this compound. The presence of these groups significantly influences its chemical properties, such as solubility, stability, and reactivity. Recent studies have demonstrated that the oxazole ring in this compound plays a crucial role in enhancing its pharmacokinetic properties, making it a potential lead molecule for drug development.

One of the most exciting developments involving 5-(trifluoromethyl)phenyl derivatives is their application in the design of novel anticancer agents. Researchers have reported that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a targeted therapy. The fluorinated aromatic ring not only enhances the compound's bioavailability but also contributes to its ability to penetrate cellular membranes effectively.

In addition to its medicinal applications, 1,2-oxazol derivatives like this compound have found utility in the synthesis of advanced materials. For instance, recent advancements in polymer chemistry have utilized this compound as a building block for constructing high-performance polymers with tailored electronic properties. The trifluoromethyl group imparts unique electronic characteristics to the polymer backbone, enabling applications in organic electronics and optoelectronics.

The synthesis of 5-fluoro substituted oxazole derivatives has been optimized through innovative methodologies. Modern synthetic routes often employ catalytic cross-coupling reactions and microwave-assisted synthesis to achieve high yields and purity. These techniques not only streamline the production process but also reduce environmental impact, aligning with current green chemistry principles.

From an environmental perspective, understanding the degradation pathways of trifluoromethyl-containing compounds is critical. Recent research has focused on assessing the persistence of such compounds in aquatic environments. Results indicate that while they exhibit moderate biodegradability, their fluorinated nature may pose long-term ecological risks if not properly managed.

In conclusion, 5-fluoro, trifluoromethyl, and oxazole-based compounds like CAS No. 2229399-05-5 represent a frontier in chemical innovation. Their versatility across multiple domains underscores the importance of continued research into their properties and applications. As science advances, this compound is poised to play an increasingly significant role in shaping future technologies and therapeutic interventions.

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